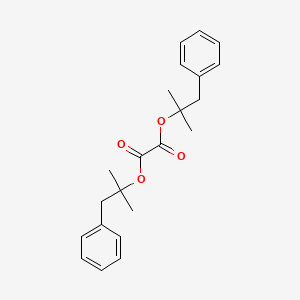
Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester typically involves the esterification of ethanedioic acid with 1,1-dimethyl-2-phenylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield ethanedioic acid and 1,1-dimethyl-2-phenylethanol.
Oxidation: The phenyl groups can be oxidized under strong oxidative conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Ethanedioic acid and 1,1-dimethyl-2-phenylethanol.
Oxidation: Various oxidized derivatives of the phenyl groups.
Substitution: Substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The ester groups may undergo hydrolysis to release ethanedioic acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanedioic acid, dimethyl ester: A simpler ester of ethanedioic acid with two methyl groups instead of 1,1-dimethyl-2-phenylethyl groups.
Ethanedioic acid, diethyl ester: Another ester of ethanedioic acid with two ethyl groups.
Ethanedioic acid, 1,2-bis(phenylmethyl) ester: An ester with two phenylmethyl groups.
Uniqueness
Ethanedioic acid, bis(1,1-dimethyl-2-phenylethyl) ester is unique due to the presence of bulky 1,1-dimethyl-2-phenylethyl groups, which can influence its chemical reactivity and physical properties. This structural feature may impart distinct steric and electronic effects, making it different from simpler esters of ethanedioic acid.
Properties
CAS No. |
70714-74-8 |
|---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
bis(2-methyl-1-phenylpropan-2-yl) oxalate |
InChI |
InChI=1S/C22H26O4/c1-21(2,15-17-11-7-5-8-12-17)25-19(23)20(24)26-22(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3 |
InChI Key |
JNQGUZHCDNTTRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)OC(=O)C(=O)OC(C)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



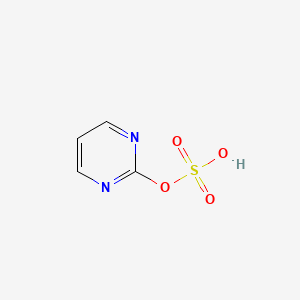
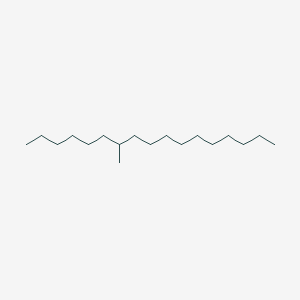


![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
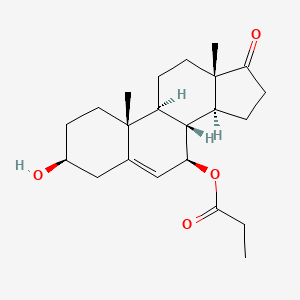
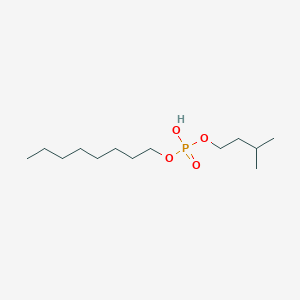
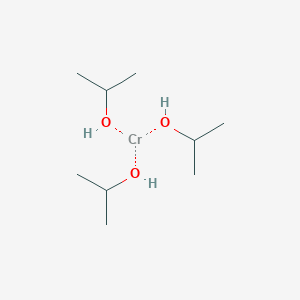
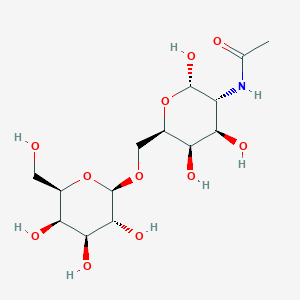
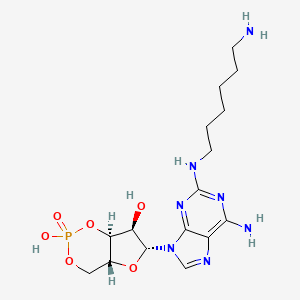
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)


